molecular formula C22H21ClN4OS B2626934 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide CAS No. 894026-99-4

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide

Cat. No. B2626934
CAS RN: 894026-99-4
M. Wt: 424.95
InChI Key: PQYGUBZCOWIIAA-UHFFFAOYSA-N
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Description

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide” is a compound that falls under the category of thiazolo[3,2-b][1,2,4]triazoles . Thiazolo[3,2-b][1,2,4]triazoles are known for their wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles involves the reaction of 2-mercaptobenzimidazoles with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives . These sulphides are then cyclized to give the corresponding thiazolo[3,2-b][1,2,4]triazoles .


Molecular Structure Analysis

The molecular structure of the compound was determined by (1)H NMR, (13)C NMR, and X-ray analysis . The molecular weight of the compound is 432.9g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[3,2-b][1,2,4]triazoles include the reaction of 2-mercaptobenzimidazoles with ketones to form 2-benzimidazolylthioacetophenone derivatives, which are then cyclized to form thiazolo[3,2-b][1,2,4]triazoles .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 432.9g/mol . Its exact mass is 432.0811600 and its monoisotopic mass is also 432.0811600 . The compound is canonicalized .

Scientific Research Applications

Green Chemistry

This compound, being a 1,2,4-triazole derivative, is of interest in the field of green chemistry . The synthesis of such compounds can be achieved through environmentally friendly methods, such as ultrasound chemistry and mechanochemistry . These methods minimize waste and energy input, aligning with the principles of green chemistry .

Medicinal Chemistry

1,2,4-triazole derivatives, including the compound , have significant applications in medicinal chemistry . They are often used as scaffolds in the design of biologically active compounds .

Anticancer Activity

Some 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones, which this compound is a derivative of, have shown promising anticancer activity against a range of cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines.

Antimicrobial Activity

Thiazole derivatives, including this compound, have been found to possess antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs .

Antifungal Activity

In addition to their antimicrobial properties, thiazole derivatives are also known for their antifungal activity . This broadens their potential use in the treatment of various fungal infections .

Neuroprotective Properties

Thiazole derivatives have been found to possess neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative diseases .

Antiviral Activity

Thiazole derivatives have also been found to possess antiviral properties . This suggests potential applications in the treatment of various viral infections .

Anticonvulsant Activity

Thiazole derivatives have been found to possess anticonvulsant properties . This suggests potential applications in the treatment of conditions such as epilepsy .

Future Directions

The compound and its derivatives could be explored further for their potential biological activities. Given their wide range of biological activities, they could be used in the development of new therapeutic agents .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4OS/c23-18-11-9-17(10-12-18)21-25-22-27(26-21)19(15-29-22)13-14-24-20(28)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-12,15H,4,7-8,13-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYGUBZCOWIIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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